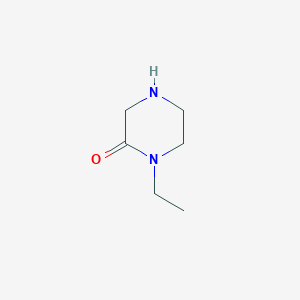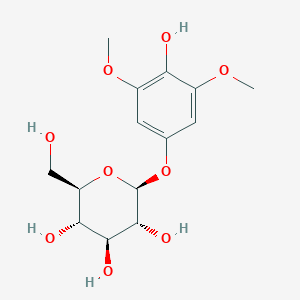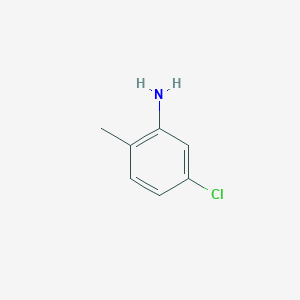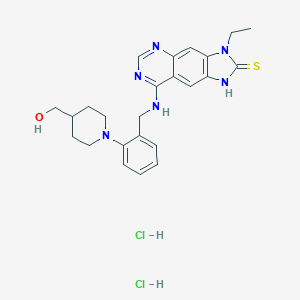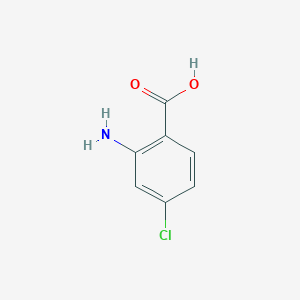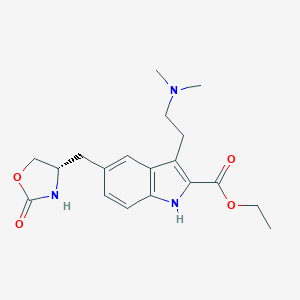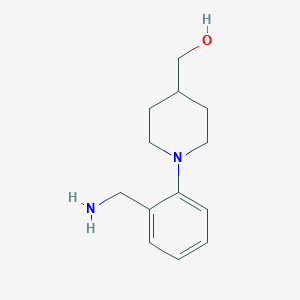![molecular formula C16H21N3O2 B043067 (4R)-4-[[3-(2-二甲氨基乙基)-1H-吲哚-5-基]甲基]恶唑烷-2-酮 CAS No. 139264-24-7](/img/structure/B43067.png)
(4R)-4-[[3-(2-二甲氨基乙基)-1H-吲哚-5-基]甲基]恶唑烷-2-酮
描述
Synthesis Analysis
The synthesis of oxazolidin-2-one derivatives, including compounds similar to (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, often involves innovative methodologies for chiral auxiliary applications or as intermediates in the synthesis of biologically active compounds. For instance, Davies et al. (1999) demonstrated the use of (R)-4-phenyl-5,5-dimethyl-oxazolidin-2-one as an effective chiral auxiliary for stereoselective conjugate additions, showcasing its utility in asymmetric synthesis (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives has been explored through various synthetic routes and crystallographic analyses. The work by Luppi et al. (2004) on the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) provides insight into the conformational preferences of these molecules, suggesting a tendency to fold into a regular helical structure in aqueous solutions (Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C., 2004).
Chemical Reactions and Properties
Oxazolidin-2-ones undergo various chemical reactions, leveraging their unique structural features for synthetic applications. Tang and Verkade (1996) highlighted the synthesis of strongly fluorescent oxazole derivatives from oxazolidin-2-one synthons, underscoring the reactivity and functional utility of these compounds (Tang, J. & Verkade, J., 1996).
科学研究应用
-
Tris(2-dimethylaminoethyl)amine :
- Application: Used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers. It forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
- Method: It is involved in the macrocyclization processes by reacting with tripodal esters in methanol to give tricyclic cryptands .
- Results: The outcomes of these reactions are telechelic polymers and tricyclic cryptands .
-
2-Dimethylaminoethyl chloride hydrochloride :
- Application: Used as an intermediate and starting reagent for organic synthesis. Also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results: The outcomes of these reactions are various organic compounds, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
-
Adame® (Dimethylaminoethyl Acrylate) :
- Application: Adame® is mainly used for the production of cationic monomers (Adamquat). It has the ability to polymerize and copolymerize .
- Method: Adame® is produced by transesterification. The cationic nature linked to the tertiary amino functionality can be enhanced by quaternization of the tertiary amine .
- Results: The outcomes of these reactions are cationic monomers (Adamquat) .
-
1,3-Oxazolidin-2-one Derivatives :
- Application: These derivatives are used in the study of supramolecular synthons. They form closed ring synthons in racemic crystals .
- Method: The nature of the emerging supramolecular synthons is clarified by analyzing a set of 119 crystal structures of 1,3-oxazolidin-2-one derivatives .
- Results: The analysis showed that oxazolidinone fragments predominantly form closed ring synthons in racemic crystals .
-
Tris(2-dimethylaminoethyl)amine :
- Application: Used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers. It forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
- Method: It is involved in the macrocyclization processes by reacting with tripodal esters in methanol to give tricyclic cryptands .
- Results: The outcomes of these reactions are telechelic polymers and tricyclic cryptands .
-
Dimethylaminoethyl Acrylate (Adame®) :
- Application: Adame® is mainly used for the production of cationic monomers (Adamquat). It has the ability to polymerize and copolymerize .
- Method: Adame® is produced by transesterification. The cationic nature linked to the tertiary amino functionality can be enhanced by quaternization of the tertiary amine .
- Results: The outcomes of these reactions are cationic monomers (Adamquat) .
安全和危害
The compound may be fatal if swallowed and enters airways . In case of skin contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical advice . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration . If breathing is difficult, give oxygen . Seek medical attention .
属性
IUPAC Name |
(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one | |
CAS RN |
139264-24-7 | |
| Record name | Zolmitriptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLMITRIPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



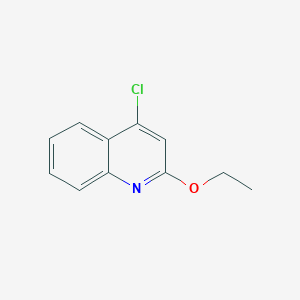
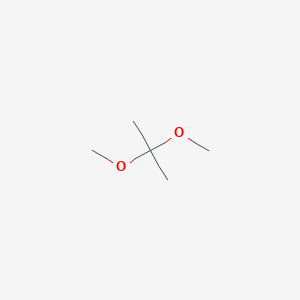
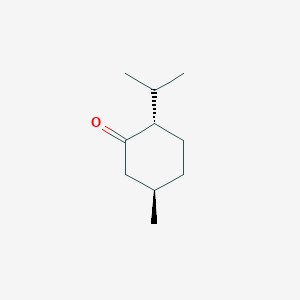
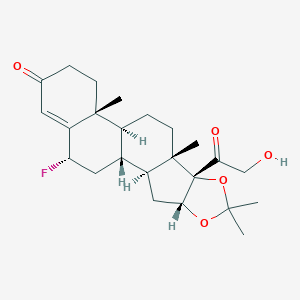
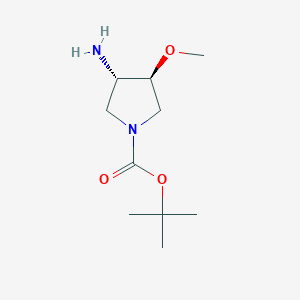
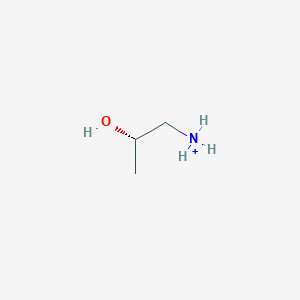
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
